molecular formula C27H30N2O2 B2840756 N-(2-(cyclohex-1-en-1-yl)ethyl)-4-ethoxy-2-(p-tolyl)quinoline-6-carboxamide CAS No. 1114887-00-1

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-ethoxy-2-(p-tolyl)quinoline-6-carboxamide

Cat. No. B2840756
CAS RN: 1114887-00-1
M. Wt: 414.549
InChI Key: JZFGJVFOYATYPO-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-ethoxy-2-(p-tolyl)quinoline-6-carboxamide, also known as CEETQ, is a synthetic compound that belongs to the quinoline family. It was first synthesized in 2009 and has since been studied extensively for its potential applications in scientific research. CEETQ has been found to have a unique mechanism of action, making it a promising tool for studying various biological processes.

Scientific Research Applications

Chemical Synthesis

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-ethoxy-2-(p-tolyl)quinoline-6-carboxamide and its analogues have been explored in the field of chemical synthesis. Studies like the one by Yi-Qiu Yang et al. (2017) have synthesized similar compounds, particularly focusing on structures that contain multiple nitrogen atoms capable of forming coordinate bonds with metal ions. This kind of compound shows potential in targeted delivery systems, such as delivering nitric oxide to specific biological sites like tumors (Yang et al., 2017).

Pharmacological Potential

Another aspect of research involves the pharmacological potential of related quinoline derivatives. For example, studies by S. Degorce et al. (2016) have explored 3-quinoline carboxamides as selective inhibitors for specific enzymes like the ataxia telangiectasia mutated (ATM) kinase. This demonstrates the potential of quinoline derivatives in drug development, particularly for targeting specific molecular pathways (Degorce et al., 2016).

Antimicrobial and Antitumor Activity

Compounds with a quinoline structure have also been investigated for their antimicrobial and antitumor activities. Research like that conducted by B. S. Holla et al. (2006) has synthesized novel quinoline derivatives and assessed their antimicrobial efficacy. Such studies highlight the relevance of quinoline derivatives in developing new therapeutic agents for treating infections and cancer (Holla et al., 2006).

Biophysical Interactions

Studies such as those by Sandip Paul et al. (2019) explore the biophysical interactions of quinoline compounds with proteins like serum albumins. This research is crucial for understanding how these compounds behave in biological systems, which is essential for their potential therapeutic applications (Paul et al., 2019).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O2/c1-3-31-26-18-25(21-11-9-19(2)10-12-21)29-24-14-13-22(17-23(24)26)27(30)28-16-15-20-7-5-4-6-8-20/h7,9-14,17-18H,3-6,8,15-16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFGJVFOYATYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NCCC3=CCCCC3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-ethoxy-2-(p-tolyl)quinoline-6-carboxamide

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